molecular formula C23H27N3O4S B11233758 2-ethoxy-5-isopropyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide

2-ethoxy-5-isopropyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B11233758
M. Wt: 441.5 g/mol
InChI Key: DVJPUCMIZLZBHL-UHFFFAOYSA-N
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Description

2-ethoxy-5-isopropyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a complex organic compound with a molecular formula of C23H27N3O4S and a molecular weight of 441.55 . This compound is characterized by its unique structure, which includes an ethoxy group, an isopropyl group, and a phenylpyridazinyl moiety attached to a benzenesulfonamide backbone.

Preparation Methods

The synthesis of 2-ethoxy-5-isopropyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide involves multiple steps, typically starting with the preparation of the benzenesulfonamide core. The ethoxy and isopropyl groups are introduced through alkylation reactions, while the phenylpyridazinyl moiety is attached via a nucleophilic substitution reaction. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and the use of specific catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-ethoxy-5-isopropyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpyridazinyl moiety is known to bind to certain active sites, inhibiting the function of the target protein. This can lead to various biological effects, depending on the pathway involved.

Comparison with Similar Compounds

Similar compounds include other benzenesulfonamide derivatives with different substituents. For example:

The uniqueness of 2-ethoxy-5-isopropyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H27N3O4S

Molecular Weight

441.5 g/mol

IUPAC Name

2-ethoxy-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]-5-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C23H27N3O4S/c1-4-29-21-12-10-19(17(2)3)16-22(21)31(27,28)24-14-15-30-23-13-11-20(25-26-23)18-8-6-5-7-9-18/h5-13,16-17,24H,4,14-15H2,1-3H3

InChI Key

DVJPUCMIZLZBHL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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